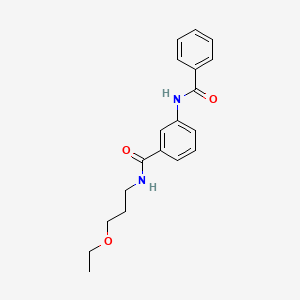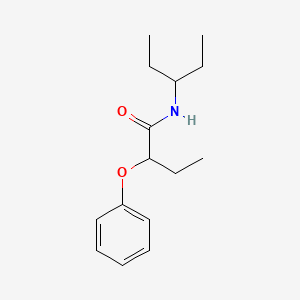
4-methoxy-N-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-propylbenzene-1-sulfonamide is an organic compound with the molecular formula C10H15NO3S It is a sulfonamide derivative, characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and a propyl group (-C3H7) attached to the nitrogen atom of the sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-propylbenzene-1-sulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Methoxybenzenesulfonyl chloride+Propylamine→4-Methoxy-N-propylbenzene-1-sulfonamide+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-N-propylbenzene-1-sulfonamide can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and reactant concentrations, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The methoxy group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The sulfonamide group can be oxidized to form sulfonic acids or reduced to form amines.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used. The reactions are typically carried out at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the sulfonamide group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the sulfonamide group.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Nitration: 4-Methoxy-N-propyl-2-nitrobenzene-1-sulfonamide
Sulfonation: 4-Methoxy-N-propylbenzene-1,3-disulfonamide
Halogenation: 4-Methoxy-N-propyl-2-chlorobenzene-1-sulfonamide
Oxidation: 4-Methoxy-N-propylbenzene-1-sulfonic acid
Reduction: 4-Methoxy-N-propylbenzene-1-amine
Hydrolysis: 4-Methoxybenzenesulfonic acid and propylamine
Scientific Research Applications
4-Methoxy-N-propylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.
Medicine: Sulfonamide derivatives are known for their antibacterial properties. While 4-Methoxy-N-propylbenzene-1-sulfonamide itself may not be used directly as a drug, its derivatives could be explored for potential therapeutic applications.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies the antibacterial activity of sulfonamide derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzenesulfonamide
- 4-Methyl-N-propylbenzene-1-sulfonamide
- 4-Methoxy-N-ethylbenzene-1-sulfonamide
Comparison
4-Methoxy-N-propylbenzene-1-sulfonamide is unique due to the presence of both a methoxy group and a propyl group. This combination of functional groups can influence its reactivity and biological activity. Compared to 4-Methoxybenzenesulfonamide, the propyl group in 4-Methoxy-N-propylbenzene-1-sulfonamide can enhance its lipophilicity, potentially affecting its solubility and membrane permeability. Compared to 4-Methyl-N-propylbenzene-1-sulfonamide, the methoxy group in 4-Methoxy-N-propylbenzene-1-sulfonamide can participate in additional chemical reactions, such as electrophilic aromatic substitution.
Properties
Molecular Formula |
C10H15NO3S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
4-methoxy-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-3-8-11-15(12,13)10-6-4-9(14-2)5-7-10/h4-7,11H,3,8H2,1-2H3 |
InChI Key |
XPZPOYQIZLZPEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,4,6-Tetramethyl-7-[2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14960774.png)

![2-(4-fluorophenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14960782.png)
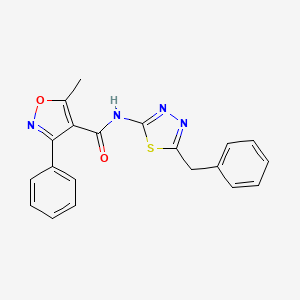
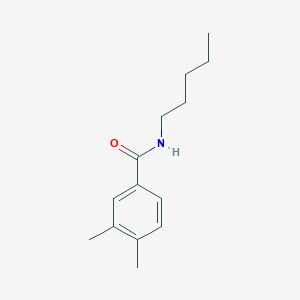
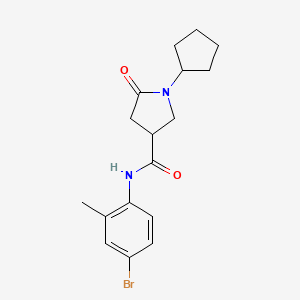
![2-(4-benzylpiperidin-1-yl)-8-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14960806.png)
![N-[3-(diethylamino)propyl]biphenyl-4-carboxamide](/img/structure/B14960814.png)
![6-{[(4-methylphenyl)sulfanyl]methyl}-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-4(3H)-one](/img/structure/B14960827.png)



